molecular formula C26H24N4O4S B2698327 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899734-53-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide

货号: B2698327
CAS 编号: 899734-53-3
分子量: 488.56
InChI 键: VNTDGWRHOXHAQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzamide core linked to two critical pharmacophores:

  • 1,3,4-Oxadiazole ring: A heterocyclic moiety known for metabolic stability and π-π stacking interactions. The oxadiazole is substituted with a 3,4-dimethylphenyl group, which contributes to hydrophobicity and steric bulk.

属性

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-17-7-8-21(15-18(17)2)25-28-29-26(34-25)27-24(31)20-9-11-23(12-10-20)35(32,33)30-14-13-19-5-3-4-6-22(19)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTDGWRHOXHAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. A common synthetic route begins with the formation of the oxadiazole ring, which is achieved by the cyclization of appropriate hydrazides with carboxylic acids under dehydrating conditions. The introduction of the sulfonyl group can be achieved through sulfonylation reactions using sulfonyl chlorides. The final coupling with the benzamide moiety involves amide bond formation, typically facilitated by activating agents like carbodiimides.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would follow similar steps but optimized for yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and catalyst selection are fine-tuned to ensure scalability. Batch or continuous flow methods could be employed, depending on the desired production volume.

化学反应分析

Types of Reactions

  • Oxidation: The compound can undergo oxidation, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.

  • Reduction: The isoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives under hydrogenation conditions.

  • Substitution: The sulfonyl group allows for nucleophilic substitution reactions, making the compound a potential intermediate in further functionalization.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Catalysts such as palladium on carbon or nickel in the presence of hydrogen gas.

  • Substitution: Nucleophiles like amines or thiols in the presence of base catalysts.

Major Products

  • Oxidation Products: Quinones and related structures.

  • Reduction Products: Tetrahydroisoquinoline derivatives.

  • Substitution Products: Variously functionalized benzamides.

科学研究应用

Chemistry

In synthetic organic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups make it an excellent candidate for the development of novel materials with specific electronic or optical properties.

Biology

The benzamide moiety and the oxadiazole ring are known to exhibit significant biological activities. Therefore, this compound is investigated for potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the structural features of this compound make it a candidate for drug development. Its potential interactions with biological targets such as enzymes, receptors, and ion channels are of great interest for therapeutic applications.

Industry

In the materials science industry, this compound can be used as a building block for polymers and other advanced materials. Its unique structure allows for the creation of materials with tailored properties for specific industrial applications.

作用机制

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In a biological context, it may act by inhibiting enzyme activity or modulating receptor function through its interaction with active sites or binding pockets. Molecular docking studies and experimental assays help elucidate these interactions and pathways.

相似化合物的比较

Variations in the Oxadiazole Substituent

The 3,4-dimethylphenyl group on the oxadiazole ring distinguishes the target compound from analogs with other aryl substitutions. Key comparisons include:

Compound Name Oxadiazole Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide 4-Methoxyphenyl 490.5 Increased solubility due to methoxy group; potential for altered metabolic stability
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide 3,4,5-Triethoxyphenyl Not reported Enhanced lipophilicity; bulky substituents may hinder binding in sterically sensitive targets
3–{[Benzyl(ethyl)amino][(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5i) 3,4-Dimethylphenyl ~424 (calculated) High synthetic yield (86%); yellow oil; IR/NMR confirmed functional groups

Key Findings :

  • The 3,4-dimethylphenyl group (target compound and 5i) balances hydrophobicity and steric effects, favoring membrane permeability .

Variations in the Linker Region

The sulfonyl bridge in the target compound contrasts with analogs featuring methylene (-CH2-) or other linkers:

Compound Name Linker Type Molecular Weight (g/mol) Biological Relevance Reference
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide (7) Methylene ~405 (calculated) Moderate BChE inhibition (IC50 ~10 µM); anti-Aβ aggregation activity
4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide Sulfonyl ~500 (estimated) Predicted stronger hydrogen-bonding interactions due to sulfonyl’s electronegativity Target Compound

Key Findings :

  • Methylene-linked analogs () show confirmed enzyme inhibition, suggesting the target compound’s sulfonyl group may offer superior binding in similar assays.

Heterocyclic and Functional Group Modifications

Substitutions on the benzamide or isoquinoline moieties further diversify activity:

Compound Name Modification Molecular Weight (g/mol) Notable Properties Reference
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide Thiophene substituent ~462 (estimated) Increased π-stacking potential; possible enhanced CNS penetration
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-(3-quinoxalin-2-ylphenyl)benzamide Quinoxaline substituent ~493 (estimated) Extended aromatic system may improve DNA intercalation or kinase inhibition

Key Findings :

  • Thiophene () and quinoxaline () substituents introduce extended aromatic systems, which could enhance interactions with hydrophobic pockets or nucleic acids.

Structural-Activity Relationship (SAR) Insights

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., nitro in ) improve antimicrobial activity, while hydrophobic groups (e.g., dimethylphenyl) enhance bioavailability .
  • Linker Chemistry : Sulfonyl bridges outperform methylene in hydrogen-bonding scenarios, critical for enzyme inhibition .

生物活性

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C26H24N4O4SC_{26}H_{24}N_{4}O_{4}S and a molecular weight of 488.6 g/mol, this compound features diverse functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzamide moiety participates in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, such as anti-inflammatory and potential anticancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has been studied for its potential as a COX-II inhibitor. In vitro assays have shown moderate inhibitory activity against COX-I and COX-II enzymes, with IC50 values ranging from 0.52 to 22.25 μM . Such activity suggests therapeutic potential in managing inflammatory conditions.
  • Anticancer Potential : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown higher antitumor activity than standard chemotherapeutic agents like etoposide .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its analogs:

  • COX-II Inhibition Study :
    • A study conducted by Eren et al. demonstrated that certain derivatives exhibited significant selectivity towards COX-II over COX-I, suggesting reduced side effects typically associated with non-selective NSAIDs .
    • The most potent derivative showed an IC50 value of 0.011 μM against COX-II, highlighting the potential for developing new anti-inflammatory drugs based on this scaffold.
  • Antitumor Activity Assessment :
    • In vitro tests on various tumor cell lines revealed that compounds related to this compound exhibited significant cytotoxicity. The most effective compounds showed IC50 values in the nanomolar range against breast and glioblastoma cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureIC50 (μM)Activity Type
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)benzamideStructure0.52COX-II Inhibition
PYZ16 (a derivative)Structure0.011Selective COX-II Inhibitor
Etoposide (standard)Structure>10Chemotherapeutic

常见问题

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, starting with precursor functionalization, oxadiazole ring formation, and sulfonamide coupling. Critical parameters include solvent choice (e.g., DMF for oxadiazole cyclization), temperature control (60–80°C for amide bond formation), and reaction time (8–12 hours for sulfonyl chloride reactions). Dehydrating agents like POCl₃ are often used for oxadiazole synthesis . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹). X-ray crystallography, if available, resolves stereochemistry .

Q. How do the compound’s functional groups dictate its reactivity?

The sulfonamide group enhances solubility and hydrogen-bonding potential, critical for target interactions. The 1,3,4-oxadiazole ring contributes π-π stacking with aromatic residues in enzymes, and the dihydroisoquinoline moiety may facilitate hydrophobic interactions. These groups also influence stability under acidic/basic conditions .

Advanced Research Questions

Q. How to resolve conflicting reaction conditions in multi-step synthesis?

If a step requires high temperatures (e.g., 100°C for cyclization) but subsequent steps need milder conditions (e.g., 25°C for coupling), employ a sequential solvent system. For example, use DMF for high-temperature steps, then switch to dichloromethane (DCM) for lower-temperature reactions. Intermediate purification (e.g., flash chromatography) prevents side reactions .

Q. What methodologies validate the compound’s purported enzyme inhibition?

Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) and enzyme kinetics (Km/Vmax analysis). For example, monitor inhibition of cyclooxygenase-2 (COX-2) via UV-Vis at 360 nm for prostaglandin conversion. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate activity with structural features .

Q. How to address discrepancies in reported bioactivity data (e.g., varying IC₅₀ values)?

Standardize assay protocols: ensure consistent cell lines (e.g., HepG2 for cytotoxicity), control buffer pH (7.4 for physiological relevance), and validate compound solubility (use DMSO ≤0.1%). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Q. What computational strategies model ligand-target interactions?

Perform molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Density Functional Theory (DFT) calculates electrostatic potential surfaces for sulfonamide interactions. Use Schrödinger Suite for free-energy perturbation (FEP) to optimize substituent effects .

Q. How to assess stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 1 month) with HPLC monitoring. Identify degradation products via LC-MS/MS. For light sensitivity, store in amber vials under inert gas (N₂). Lyophilization enhances long-term stability .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies?

Synthesize analogs with modified oxadiazole substituents (e.g., electron-withdrawing groups for enhanced H-bonding) or isoquinoline ring substitutions. Use parallel artificial membrane permeability assays (PAMPA) to prioritize compounds with optimal logP (2–4) .

Q. How to identify and mitigate byproduct formation during synthesis?

Track reaction progress via TLC or inline IR. If sulfonamide over-alkylation occurs, reduce reaction time or use milder bases (e.g., NaHCO₃ instead of NaOH). For oxadiazole ring-opening byproducts, avoid protic solvents and optimize stoichiometry (1:1.2 molar ratio for precursors) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。